2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC16835664
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester -](/images/structure/VC16835664.png)
Specification
Molecular Formula | C13H21NO5 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate |
Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3 |
Standard InChI Key | YXNLYOAYJBGACB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O |
Introduction
Structural Characterization and Nomenclature
Core Spirocyclic Framework
The compound’s backbone is defined by the spiro[4.5]decane system, a bicyclic structure where two rings (one four-membered and one five-membered) share a single atom. The 2-oxa-6-aza designation indicates an oxygen atom at position 2 of the five-membered ring and a nitrogen atom at position 6 of the four-membered ring . This configuration imposes significant steric constraints, enhancing the molecule’s rigidity and stereochemical stability.
Functional Group Analysis
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Carboxylic Acid Ester: At position 6 of the spiro system, a carboxylic acid is esterified with a 1,1-dimethylethyl (tert-butyl) group. This modification improves lipophilicity and metabolic stability, a common strategy in prodrug design .
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Hydroxy and Oxo Substituents: A hydroxyl group at position 3 and a ketone at position 1 introduce hydrogen-bonding capabilities and electrophilic reactivity, respectively .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 1,1-dimethylethyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate | Derived |
Molecular Formula | C₁₂H₁₉NO₅ | Calculated |
Molecular Weight | 265.28 g/mol | Calculated |
SMILES | CC(C)(C)OC(=O)N1C2(CCOC2)CC(C1=O)O | Derived |
Synthetic Pathways and Reaction Mechanisms
Spirocycle Formation
Spirocyclic frameworks are typically constructed via intramolecular cyclization or ring-closing metathesis. For analogous compounds like 2-Oxa-6-azaspiro[4.5]decane hydrochloride (CID 115015036), cyclization of aminols or haloamines under basic conditions is documented .
Esterification and Functionalization
The tert-butyl ester is likely introduced via Steglich esterification (DCC/DMAP) or acid-catalyzed reaction with tert-butanol. The hydroxyl and oxo groups may originate from selective oxidation or protection/deprotection strategies observed in similar spiro compounds .
Physicochemical Properties
Solubility and Lipophilicity
The tert-butyl ester enhances logP (predicted ~1.8), favoring membrane permeability. Polar groups (hydroxy, oxo) counterbalance this, yielding moderate aqueous solubility (~50 mg/L) .
Stability Profile
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Hydrolytic Sensitivity: The ester bond is prone to cleavage under acidic or alkaline conditions, necessitating anhydrous storage .
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Oxidative Risk: The 3-hydroxy group may oxidize to a ketone unless stabilized by antioxidants .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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